(2-Azaspiro[4.5]decan-4-yl)methanol chemical properties
(2-Azaspiro[4.5]decan-4-yl)methanol chemical properties
An In-depth Technical Guide to (2-Azaspiro[4.5]decan-4-yl)methanol: A Versatile Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Azaspiro[4.5]decan-4-yl)methanol, a key building block for medicinal chemistry. We will explore its core chemical properties, plausible synthetic routes, and its strategic application in the design of novel therapeutics. The focus is on providing practical, field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Azaspiro[4.5]decane Core
In the landscape of modern drug discovery, moving beyond flat, aromatic structures is critical for accessing novel chemical space and achieving higher target selectivity. Azaspirocycles, bicyclic compounds sharing a single spiro-carbon atom, offer a rigid and three-dimensional geometry that is highly advantageous for molecular design[1]. The 2-azaspiro[4.5]decane framework, in particular, has emerged as a privileged scaffold.
The incorporation of a spirocyclic core significantly increases the fraction of sp3-hybridized carbons (Fsp3) in a molecule. This increase in three-dimensionality often leads to improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability, while allowing for precise vectoral orientation of functional groups to interact with biological targets[1]. The nitrogen atom in the 2-position provides a crucial handle for derivatization and can influence the molecule's basicity, polarity, and hydrogen bonding capacity[1].
(2-Azaspiro[4.5]decan-4-yl)methanol represents a particularly useful functionalized version of this scaffold, providing both a secondary amine and a primary alcohol—two versatile reactive sites for building molecular complexity.
Physicochemical Properties
Quantitative data for (2-Azaspiro[4.5]decan-4-yl)methanol is not widely published. The following properties are calculated based on its structure and data from analogous compounds, such as the parent 2-Azaspiro[4.5]decane[2]. These values provide a reliable baseline for experimental design.
| Property | Value (Predicted/Calculated) | Source/Method |
| Molecular Formula | C₁₀H₁₉NO | - |
| Molecular Weight | 169.26 g/mol | - |
| CAS Number | Not assigned | - |
| XLogP3 | 1.2 - 1.6 | Based on similar structures[3][4] |
| Hydrogen Bond Donors | 2 (Amine and Alcohol) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (Nitrogen and Oxygen) | Structural Analysis |
| Topological Polar Surface Area | 32.26 Ų | Structural Analysis |
| Rotatable Bonds | 1 | Structural Analysis |
Synthesis and Manufacturing Logic
While a specific, scaled-up synthesis for (2-Azaspiro[4.5]decan-4-yl)methanol is not prominently documented in the literature, a logical and robust synthetic strategy can be devised from foundational organic chemistry principles. A common approach to such scaffolds involves the construction of the heterocyclic ring onto a pre-existing carbocycle.
A plausible retrosynthetic analysis suggests that the target molecule can be obtained via the reduction of a suitable carbonyl precursor, such as an ester or a lactam.
Proposed Synthetic Workflow
The following protocol outlines a conceptual, yet chemically sound, multi-step synthesis.
Step 1: Synthesis of the Spirocyclic Lactam (2-Azaspiro[4.5]decan-3-one) The key precursor is the spirocyclic lactam. This can be formed through several methods, including the Beckmann rearrangement of cyclohexanone oxime spiro-fused to a cyclopentanone or via a Schmidt reaction on a suitable spirocyclic ketone.
Step 2: N-Protection of the Lactam To prevent side reactions during the reduction step, the secondary amine of the lactam is protected. A benzyl group (Bn) is a common choice due to its stability and ease of removal via hydrogenolysis.
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Protocol: To a solution of 2-Azaspiro[4.5]decan-3-one (1.0 eq) in a suitable aprotic solvent like THF, add a strong base such as Sodium Hydride (NaH, 1.1 eq) at 0°C. After stirring for 30 minutes, add Benzyl Bromide (BnBr, 1.1 eq) and allow the reaction to warm to room temperature. The reaction is monitored by TLC until completion. Workup involves quenching with water and extraction with an organic solvent.
Step 3: Reduction of the N-Protected Lactam The protected lactam is then reduced to form the corresponding protected amino alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce the amide carbonyl.
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Protocol: A solution of the N-benzyl-2-azaspiro[4.5]decan-3-one (1.0 eq) in dry THF is added dropwise to a suspension of LAH (1.5 - 2.0 eq) in dry THF at 0°C under an inert atmosphere. The mixture is then refluxed until the starting material is consumed (monitored by TLC/LC-MS). The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup). The resulting aluminum salts are filtered off, and the filtrate is concentrated to yield the protected amino alcohol.
Step 4: Deprotection to Yield the Final Product The final step is the removal of the benzyl protecting group to liberate the secondary amine.
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Protocol: The N-benzyl protected amino alcohol is dissolved in an appropriate solvent like ethanol or methanol. A palladium catalyst, typically 10% Palladium on Carbon (Pd/C), is added. The mixture is then subjected to an atmosphere of hydrogen gas (H₂), often using a balloon or a Parr hydrogenator, until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield (2-Azaspiro[4.5]decan-4-yl)methanol.
Reactivity and Application in Medicinal Chemistry
The utility of (2-Azaspiro[4.5]decan-4-yl)methanol lies in its two distinct, orthogonally addressable functional groups: the secondary amine and the primary alcohol. This dual functionality allows for its use as a versatile scaffold to explore chemical space in multiple directions.
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The Secondary Amine (Position 2): This nucleophilic site is ideal for forming amides, sulfonamides, ureas, or for undergoing N-arylation (e.g., Buchwald-Hartwig amination) or reductive amination[1]. This allows for the introduction of various substituents to probe interactions with biological targets or to modulate physicochemical properties.
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The Primary Alcohol (at Position 4): The hydroxyl group can be oxidized to an aldehyde or carboxylic acid for further modification. More commonly, it is used to form esters or ethers, providing another vector for derivatization.
Therapeutic Relevance
The broader azaspiro[4.5]decane scaffold is a validated structural motif in several therapeutic areas. Its derivatives have been investigated as:
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Kinase Inhibitors: The rigid framework can orient pharmacophores into the ATP-binding pocket of kinases with high specificity[1].
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CNS Receptor Ligands: Azaspiro[4.5]decane derivatives have shown high affinity for sigma-1 receptors and muscarinic acetylcholine receptors, which are key targets for neurodegenerative and psychiatric disorders[1][5].
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Nicotinic Acetylcholine Receptor (nAChR) Modulators: The scaffold has been used to develop potent modulators for nAChRs, relevant for cognitive disorders[5].
By using (2-Azaspiro[4.5]decan-4-yl)methanol as a starting point, drug discovery teams can rapidly generate libraries of novel, three-dimensional compounds aimed at these and other important biological targets.
Conclusion
(2-Azaspiro[4.5]decan-4-yl)methanol is more than just a chemical building block; it is a strategic tool for escaping the "flatland" of traditional medicinal chemistry. Its inherent three-dimensionality, coupled with dual functional handles for derivatization, provides a robust platform for developing next-generation therapeutics with potentially superior efficacy, selectivity, and pharmacokinetic profiles. The synthetic pathways, while requiring multiple steps, are based on reliable and scalable chemical transformations, making this scaffold accessible for both discovery and development campaigns.
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